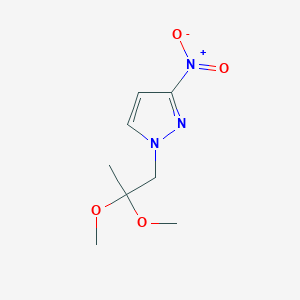

1-(2,2-Dimethoxypropyl)-3-nitro-1H-pyrazole

描述

Overview of Pyrazole (B372694) Heterocyclic Chemistry and Its Significance in Synthetic Organic Research

Pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms, is a privileged scaffold in organic and medicinal chemistry. chim.itglobalresearchonline.net Its derivatives are integral to the development of pharmaceuticals, agrochemicals, dyes, and functional materials. globalresearchonline.netbritannica.compharmajournal.net The unique electronic properties of the pyrazole ring, characterized by a pyridine-type proton-acceptor nitrogen and a pyrrole-type proton-donor nitrogen, allow for a wide range of chemical transformations. chim.it This dual nature facilitates interactions through hydrogen bonding and influences the tautomeric properties of the molecule. chim.it

The synthesis of functionalized pyrazoles is a major focus for organic chemists, with numerous methods developed to introduce various substituents onto the pyrazole core. chim.itresearchgate.net These methods often involve the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines or 1,3-dipolar cycloadditions. tandfonline.comnih.gov The ability to readily modify the pyrazole ring at multiple positions has made it a versatile building block in the construction of complex molecules with desired biological and physicochemical properties. chim.itnih.gov

The significance of pyrazole chemistry is underscored by its presence in numerous commercially successful products. For instance, pyrazole derivatives are found in anti-inflammatory drugs, herbicides, and dyes for various industries. globalresearchonline.netbritannica.com The continuous exploration of new synthetic routes and the functionalization of the pyrazole ring are driven by the demand for novel compounds with enhanced activities and specific properties. mdpi.commdpi.com

Importance of Nitro-Substituted Heterocycles in Advanced Organic Synthesis

Nitro-substituted heterocycles are highly valuable intermediates in advanced organic synthesis. The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the heterocyclic ring, facilitating a variety of chemical transformations. mdpi.com This functional group can activate the ring towards nucleophilic substitution reactions and can also be reduced to an amino group, which serves as a key precursor for the synthesis of a wide range of other functional groups and heterocyclic systems. researchgate.netnih.gov

The presence of a nitro group is crucial in the synthesis of energetic materials, where nitrated pyrazoles have attracted considerable attention due to their high heat of formation, density, and tailored thermal stability. nih.govresearchgate.net Beyond this, the nitro group serves as a versatile handle for further molecular elaboration. For example, it can participate in cycloaddition reactions and can be converted into other functionalities, making nitro-substituted heterocycles powerful building blocks in the synthesis of complex organic molecules. acs.org The synthesis of nitropyrazoles often involves direct nitration of the pyrazole ring or the rearrangement of N-nitropyrazoles. nih.govchemicalbook.com

Contextualization of the 2,2-Dimethoxypropyl Moiety within Pyrazole Derivatives

While specific literature on "1-(2,2-Dimethoxypropyl)-3-nitro-1H-pyrazole" is not abundant in the provided search results, the 2,2-dimethoxypropyl group can be understood as a protected form of a ketone. This acetal (B89532) functionality is stable under many reaction conditions but can be readily deprotected to reveal a reactive carbonyl group. In the context of pyrazole derivatives, the introduction of such a moiety at the N1 position offers a strategic advantage for further synthetic modifications.

The 2,2-dimethoxypropyl group can serve as a latent ketone, which, upon deprotection, can be used in a variety of subsequent reactions. This could include intramolecular cyclizations to form fused heterocyclic systems or intermolecular reactions to build more complex molecular architectures. The presence of this group suggests a synthetic strategy where the pyrazole core is first constructed and functionalized, and then the protected ketone is unmasked for the final steps of a synthetic sequence.

Research Trajectories in the Development of Substituted Pyrazole Architectures

Current research in the synthesis of substituted pyrazole architectures is focused on several key areas. A major trend is the development of more efficient and environmentally friendly synthetic methods. mdpi.com This includes the use of multicomponent reactions, which allow for the construction of complex pyrazole derivatives in a single step from simple starting materials. rsc.org Microwave-assisted and solvent-free reaction conditions are also being explored to reduce reaction times and minimize waste. mdpi.commdpi.com

Another significant research direction is the regioselective synthesis of polysubstituted pyrazoles. tandfonline.com Controlling the position of substituents on the pyrazole ring is crucial for tailoring the properties of the final compound. Researchers are developing novel catalytic systems and synthetic strategies to achieve high regioselectivity in pyrazole synthesis. mdpi.com The functionalization of the pyrazole ring through C-H activation and cross-coupling reactions is also an active area of investigation, providing direct routes to novel pyrazole derivatives.

Structure

3D Structure

属性

IUPAC Name |

1-(2,2-dimethoxypropyl)-3-nitropyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O4/c1-8(14-2,15-3)6-10-5-4-7(9-10)11(12)13/h4-5H,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEFPZFKGHGDFOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C=CC(=N1)[N+](=O)[O-])(OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 2,2 Dimethoxypropyl 3 Nitro 1h Pyrazole

Strategies for the Construction of the 1H-Pyrazole Core

The formation of the pyrazole (B372694) ring is a fundamental step in the synthesis of the target compound. Various modern synthetic strategies have been developed to construct this heterocyclic system with high efficiency and control over substitution patterns.

Cyclocondensation Reactions Involving Hydrazine (B178648) Derivatives and 1,3-Dicarbonyl Compounds or Equivalents

The Knorr pyrazole synthesis, a classic and widely used method, involves the cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds. nih.govmdpi.comnih.gov This approach remains a cornerstone of pyrazole synthesis due to its simplicity and the ready availability of starting materials. mdpi.comnih.gov The reaction proceeds by the condensation of a hydrazine with a β-diketone, leading to the formation of the pyrazole ring. mdpi.com

Modern advancements in this methodology focus on improving reaction conditions and expanding the substrate scope. For instance, nano-ZnO has been utilized as an efficient catalyst for the condensation of phenylhydrazine (B124118) with ethyl acetoacetate, offering excellent yields and short reaction times under green chemistry principles. nih.gov

The challenge of regioselectivity, where two different regioisomers can be formed, is a significant consideration in the Knorr synthesis. nih.govmdpi.com Research has focused on controlling this outcome through the use of specific catalysts or by modifying the substrates. For example, the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds that possess a leaving group can lead to the formation of pyrazoles after the elimination of the leaving group. mdpi.com

Table 1: Examples of Cyclocondensation Reactions for Pyrazole Synthesis

| Hydrazine Derivative | 1,3-Dicarbonyl or Equivalent | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| Phenylhydrazine | Ethyl acetoacetate | nano-ZnO | 1,3,5-substituted pyrazoles | nih.gov |

| Hydrazine derivatives | β-Diketones | Not specified | Mixture of two regioisomers | mdpi.com |

| Arylhydrazine | Carbonyl derivatives and diethyl oxalate | Not specified | 1,3,4,5-Substituted pyrazole | nih.gov |

1,3-Dipolar Cycloaddition Approaches for Pyrazole Ring Formation

The 1,3-dipolar cycloaddition of diazo compounds with alkynes or alkenes is a powerful and versatile method for constructing the pyrazole ring. beilstein-journals.orgrsc.org This reaction offers a high degree of regioselectivity, which is often a challenge in traditional cyclocondensation methods. acs.org The cycloaddition of diazoalkanes to alkenes initially forms pyrazolines, which can then be oxidized to the corresponding pyrazoles. wikipedia.org

A significant advantage of this approach is the ability to generate the often unstable diazo compounds in situ. acs.org For instance, diazo compounds can be generated from stable tosylhydrazone derivatives, which then react with terminal alkynes to regioselectively produce 3,5-disubstituted pyrazoles. acs.org This one-pot procedure avoids the need to handle potentially hazardous diazo compounds directly. acs.org The regioselectivity of the cycloaddition is influenced by both steric and electronic factors of the substituents on the diazo compound and the dipolarophile. acs.org

Recent developments have focused on green chemistry approaches, such as conducting these cycloadditions under solvent-free conditions or in aqueous micellar environments, which can lead to high yields without the need for extensive purification. rsc.orgunisi.it

Multicomponent Reactions (MCRs) for Pyrazole Synthesis

Multicomponent reactions (MCRs) have emerged as a highly efficient strategy for the synthesis of complex molecules like pyrazoles in a single step from three or more starting materials. nih.govbeilstein-journals.orgmdpi.com This approach aligns with the principles of green chemistry by minimizing waste and improving atom economy. acs.org

A variety of MCRs have been developed for pyrazole synthesis. For example, a three-component reaction of aldehydes, β-ketoesters, and hydrazines can yield highly substituted pyrazoles. beilstein-journals.org Another example is the four-component synthesis of dihydropyrano[2,3-c]pyrazoles from aldehydes, malononitrile, β-ketoesters, and hydrazine hydrate. rsc.org These reactions often proceed through a cascade of elementary steps, including Knoevenagel condensation, Michael addition, and cyclization. mdpi.com

The use of catalysts, such as piperidine (B6355638) or sodium gluconate, can significantly enhance the efficiency of these reactions. mdpi.comrsc.org The versatility of MCRs allows for the creation of a wide diversity of substituted pyrazoles by simply varying the starting components. mdpi.comacs.org

Transition Metal-Catalyzed Cyclization and Coupling Reactions for Pyrazole Formation

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including pyrazoles. researchgate.net These methods offer novel pathways for ring formation and functionalization, often with high selectivity and under mild conditions. mdpi.com

Palladium-catalyzed reactions, for instance, have been employed for the synthesis of 1,3,5-substituted pyrazoles through the carbonylation of acetylenic acids with aryl iodides in the presence of a methylhydrazine. nih.gov Copper-catalyzed reactions have also been developed, such as the aerobic oxidative cyclization of β,γ-unsaturated hydrazones to pyrazoles. organic-chemistry.org

A notable strategy involves the in situ formation of a hydrazine precursor through a copper-catalyzed coupling of an arylboronic acid with a protected diimide, followed by cyclocondensation with a 1,3-dicarbonyl compound. nih.govbeilstein-journals.org This one-pot process allows for the introduction of various substituents at the N1 position of the pyrazole ring. nih.govbeilstein-journals.org Furthermore, rhodium-catalyzed addition-cyclization of hydrazines with alkynes provides a route to highly substituted pyrazoles via a C-N bond cleavage and intramolecular dehydration cyclization cascade. organic-chemistry.org

Installation and Functional Group Transformations of the Nitro Group on the Pyrazole Ring

The introduction of a nitro group onto the pyrazole ring is a crucial step in the synthesis of the target compound. This functional group significantly influences the electronic properties and reactivity of the molecule.

Direct Nitration of Pyrazole Precursors

Direct nitration is a common method for introducing a nitro group onto the pyrazole ring. The regioselectivity of this electrophilic substitution is highly dependent on the reaction conditions and the nature of the substituents already present on the pyrazole core. cdnsciencepub.com

Nitrating agents such as a mixture of nitric acid and sulfuric acid, or nitric acid in acetic anhydride (B1165640) ("acetyl nitrate"), are frequently used. cdnsciencepub.comcdnsciencepub.com The nitration of 1-phenylpyrazole (B75819) with "acetyl nitrate" selectively occurs at the 4-position of the pyrazole ring. cdnsciencepub.com However, when using mixed acids (nitric and sulfuric acid), nitration occurs on the para-position of the phenyl ring, demonstrating the profound influence of the reaction medium on the outcome. cdnsciencepub.com This is attributed to the protonation of the pyrazole ring in strongly acidic conditions, which deactivates it towards electrophilic attack. cdnsciencepub.com

Recent advances have explored milder and more selective nitrating systems. For example, a combination of nitric acid and trifluoroacetic anhydride has been shown to be an effective reagent for the direct nitration of various five-membered heterocycles, including pyrazoles. umich.edusemanticscholar.orgresearchgate.net Furthermore, N-nitropyrazoles have been developed as versatile nitrating reagents themselves, capable of nitrating a broad range of aromatic compounds under mild conditions. nih.gov The synthesis of 3-nitropyrazole can be achieved through the rearrangement of N-nitropyrazole, which is formed by the nitration of pyrazole. nih.gov

Cyclization Reactions Utilizing Nitro-Compounds for Pyrazole Synthesis

A fundamental approach to constructing the pyrazole ring involves cyclization reactions where one of the precursors already contains a nitro group. This strategy directly installs the required nitro-substituent during the heterocycle's formation. One prominent method is the 1,3-dipolar cycloaddition between diazo compounds and nitroalkenes. rsc.org For instance, the reaction of tosylhydrazones, which generate diazo compounds in situ, with various nitroalkenes provides a mild and versatile route to 3,4-diaryl-1H-pyrazoles. rsc.org

Another effective strategy involves the reaction of hydrazones with nitroolefins. nih.gov A novel, regioselective pyrazole synthesis has been developed from the reaction of N-monosubstituted hydrazones with nitroolefins, mediated by a strong base, which proceeds via a stepwise cycloaddition mechanism. nih.govorganic-chemistry.org These methods highlight the utility of nitro-substituted building blocks in directly assembling the nitrated pyrazole core. uni-rostock.de

Regioselective Introduction of the Nitro Group at the 3-Position

The most prevalent and well-documented method for synthesizing 3-nitro-1H-pyrazole involves a two-step process starting from the parent pyrazole. nih.govguidechem.com This procedure first involves the nitration of pyrazole to form an N-nitropyrazole intermediate, which is then subjected to thermal rearrangement to yield the desired C-nitrated product. nih.govguidechem.com

Step 1: N-Nitration of Pyrazole Pyrazole is typically nitrated using nitrating agents such as a mixture of nitric acid and sulfuric acid (HNO₃/H₂SO₄) or nitric acid in acetic anhydride (HNO₃/Ac₂O). nih.gov This reaction yields 1-nitropyrazole (B188897) (also known as N-nitropyrazole).

Step 2: Thermal Rearrangement The crucial step for regioselectivity is the thermal rearrangement of 1-nitropyrazole. When heated in a high-boiling point organic solvent, 1-nitropyrazole rearranges to predominantly form 3-nitro-1H-pyrazole. chemicalbook.com Solvents like benzonitrile (B105546) or anisole (B1667542) are commonly used for this transformation, with reactions often carried out at temperatures around 145-180 °C. nih.govchemicalbook.comgoogle.com This rearrangement has been reported to produce 3-nitro-1H-pyrazole in high yields, reaching up to 91%. chemicalbook.com While 4-nitropyrazole can also be formed, the conditions can be optimized to favor the 3-nitro isomer. nih.gov A one-pot synthesis has also been explored, where the nitration reaction mixture is directly heated in a high-pressure reactor, avoiding the isolation of the intermediate N-nitropyrazole. guidechem.com

| Precursor | Reagents and Conditions | Product | Yield | Reference |

| 1-Nitropyrazole | Benzonitrile, 180 °C, 3 h | 3-Nitro-1H-pyrazole | 91% | chemicalbook.com |

| 1-Nitropyrazole | Anisole, 145 °C, 10 h | 3-Nitro-1H-pyrazole | 77.7% | google.com |

| Pyrazole | 1. HNO₃/Ac₂O2. High-pressure hydrothermal reaction | 3-Nitro-1H-pyrazole | - | guidechem.com |

Strategies for Introducing the 2,2-Dimethoxypropyl Substituent

Once the 3-nitro-1H-pyrazole core is obtained, the next critical step is the introduction of the 2,2-dimethoxypropyl group onto one of the ring nitrogen atoms.

N-Alkylation Strategies on the Pyrazole Nitrogen

N-alkylation is a common method for functionalizing the pyrazole ring. google.com For unsymmetrically substituted pyrazoles like 3-nitro-1H-pyrazole, the alkylation can result in a mixture of two regioisomers: the N1 and N2 substituted products. The outcome is often influenced by steric and electronic factors, as well as reaction conditions (e.g., choice of base, solvent, and electrophile). mdpi.com General methods for N-alkylation often involve deprotonating the pyrazole with a base (like K₂CO₃ or NaH) followed by reaction with an alkyl halide or another suitable electrophile. researchgate.net Catalyst-free Michael additions and acid-catalyzed reactions with trichloroacetimidates have also been developed as effective N-alkylation methods. mdpi.comacs.org

Utilizing Acetal-Protected Moieties in Pyrazole Synthesis

An alternative to direct alkylation involves incorporating the desired substituent during the pyrazole ring's formation. Acetal-protected moieties can be used as building blocks in cycloaddition reactions. A notable example is the regioselective 1,3-dipolar cycloaddition of in situ generated diazo compounds with unactivated bromovinyl acetals. thieme.deorganic-chemistry.org In this context, the bromovinyl acetal (B89532) serves as a synthetic equivalent (a surrogate) for an alkyne, providing an efficient and cost-effective route to 3,5-disubstituted pyrazoles. thieme.deorganic-chemistry.org This approach could theoretically be adapted to use a dipolarophile containing the 2,2-dimethoxypropyl group from the outset.

Specific Alkylation of 3-Nitro-1H-pyrazole with Dimethoxypropyl-Containing Electrophiles

The direct N-alkylation of 3-nitro-1H-pyrazole is the most straightforward approach to the target molecule. The reaction involves treating 3-nitro-1H-pyrazole with a suitable electrophile, such as 1-bromo-2,2-dimethoxypropane (B85933) or 2,2-dimethoxypropyl tosylate, in the presence of a base.

The regioselectivity of this reaction is a key consideration. The electron-withdrawing nitro group at the C3 position influences the electron density and acidity of the two ring nitrogens. Studies on the alkylation of 3-nitropyrazole have shown that the reaction can be highly regioselective. For example, the reaction of 3-nitropyrazole with 2,2-bis(methoxy-NNO-azoxy)ethanol nitrate (B79036) resulted in the formation of only the N1-alkylated, 3-nitro isomer. researchgate.net This suggests that the alkylation of 3-nitro-1H-pyrazole likely favors substitution at the N1 position, distal to the nitro group, leading to the desired 1-(2,2-Dimethoxypropyl)-3-nitro-1H-pyrazole. The reaction would typically be carried out in a polar aprotic solvent like DMF or acetonitrile (B52724) with a base such as potassium carbonate.

| Pyrazole Substrate | Electrophile | Base / Conditions | Product(s) | Reference |

| 3-Nitro-1H-pyrazole | 1-Bromo-2,2-dimethoxypropane (hypothetical) | K₂CO₃, DMF | 1-(2,2-Dimethoxypropyl)-3-nitro-1H-pyrazole | Inferred from researchgate.netresearchgate.net |

| 3-Nitropyrazole | 2,2-bis(methoxy-NNO-azoxy)ethanol nitrate | - | N-[2,2-bis(methoxy-NNO-azoxy)ethyl]-3-nitropyrazole (single isomer) | researchgate.net |

Sequential and Convergent Synthesis Approaches for 1-(2,2-Dimethoxypropyl)-3-nitro-1H-pyrazole

Two primary strategic approaches can be envisioned for the synthesis of 1-(2,2-Dimethoxypropyl)-3-nitro-1H-pyrazole: sequential and convergent synthesis. nih.govbeilstein-journals.org

Sequential Synthesis: This approach involves the step-by-step modification of a starting pyrazole ring. mdpi.com The most logical sequential route would be:

Nitration: Start with pyrazole and perform a regioselective nitration to produce 3-nitro-1H-pyrazole, as detailed in section 2.2.3. nih.govchemicalbook.com

N-Alkylation: Subsequently, alkylate the 3-nitro-1H-pyrazole with a 2,2-dimethoxypropyl-containing electrophile to attach the side chain at the N1 position, as described in section 2.3.3. researchgate.net

Convergent Synthesis: A convergent strategy involves preparing key fragments of the molecule separately and then combining them in a final step. For the target molecule, a possible convergent route could involve:

Synthesis of a Substituted Hydrazine: Prepare (2,2-dimethoxypropyl)hydrazine.

Cyclization: React this substituted hydrazine with a three-carbon synthon that already contains a nitro group or a precursor that can be easily converted to a nitro group. For example, reaction with a nitro-substituted 1,3-dicarbonyl compound or a nitro-containing enone could form the desired 1-substituted-3-nitropyrazole ring directly. nih.govnih.gov

Exploration of Modern Synthetic Techniques

The pursuit of more efficient and sustainable chemical manufacturing has driven the adoption of novel technologies in organic synthesis. For pyrazole derivatives, techniques such as flow chemistry, microwave-assisted synthesis, and ultrasound mediation offer substantial improvements over traditional batch processing.

Flow chemistry, or continuous-flow synthesis, has emerged as a powerful technology for the production of heterocyclic compounds, including pyrazoles. mdpi.comnih.gov This methodology offers superior control over reaction parameters like temperature, pressure, and mixing, leading to enhanced reproducibility, safety, and scalability. galchimia.com A notable application is the two-stage synthesis of substituted pyrazoles from acetophenones. In this process, an acetophenone (B1666503) is first condensed with dimethylformamide dimethyl acetal (DMADMF) in a heated flow reactor to form an enaminone intermediate. This intermediate is then directly mixed with a hydrazine solution in a second reactor to yield the final pyrazole product. galchimia.com

Another continuous-flow approach enables the synthesis of 3,5-disubstituted pyrazoles through a sequential copper-mediated alkyne homocoupling followed by a Cope-type hydroamination of the resulting 1,3-diyne with hydrazine. rsc.org This method avoids the isolation of intermediates, streamlining the synthetic process. rsc.org Flow systems have also been developed for the synthesis of pyrazole-4-carboxylate derivatives from vinylidene keto esters and hydrazine derivatives, achieving good yields and high regioselectivity. mdpi.com These examples demonstrate the potential of flow chemistry to create complex pyrazole structures efficiently and safely, which is applicable to the synthesis of precursors for 1-(2,2-dimethoxypropyl)-3-nitro-1H-pyrazole.

Table 1: Comparison of Flow Chemistry Methods for Pyrazole Synthesis

| Method | Starting Materials | Key Features | Yields | Ref. |

|---|---|---|---|---|

| Two-Stage Synthesis | Acetophenones, DMADMF, Hydrazine | Tandem reaction in connected reactors; high temperature and short residence time. | High | galchimia.com |

| Sequential Homocoupling/Hydroamination | Terminal Alkynes, Hydrazine | Copper-mediated; no intermediate isolation. | Good | rsc.org |

| Cyclocondensation | Vinylidene keto esters, Hydrazine derivatives | Excellent regioselectivity. | 62-82% | mdpi.com |

Microwave-assisted organic synthesis (MAOS) has become a cornerstone of modern medicinal chemistry for its ability to dramatically reduce reaction times, often from hours to minutes, while improving product yields. nih.govresearchgate.net The technique utilizes microwave irradiation to rapidly heat the reaction mixture, leading to a significant increase in reaction rates. nih.gov

For pyrazole synthesis, microwave irradiation has been successfully applied to the cyclocondensation reaction of 1,3-dicarbonyl compounds with hydrazines. researchgate.netrsc.org For instance, the reaction between quinolin-2(1H)-one-based α,β-unsaturated ketones and arylhydrazines in acetic acid under microwave irradiation (360 W, 120 °C) affords pyrazole derivatives in 7-10 minutes with yields between 68-86%. rsc.org Solvent-free, microwave-assisted approaches have also been developed, further enhancing the green credentials of this method. nih.govresearchgate.net The synthesis of pyrazolone (B3327878) derivatives from β-keto esters and hydrazines can be achieved in a one-pot reaction under solvent-free microwave conditions, with reaction efficiency being dependent on the microwave power. mdpi.com These rapid and efficient protocols are highly suitable for the high-throughput screening and synthesis of novel pyrazole derivatives. nih.govrsc.org

Table 2: Selected Microwave-Assisted Pyrazole Syntheses

| Reactants | Conditions | Reaction Time | Yield | Ref. |

|---|---|---|---|---|

| Phenyl glycidyl (B131873) ether, Pyrazoles | Solvent-free, 120 °C | 1 min | 73% | nih.gov |

| Quinolin-2(1H)-one-based α,β-unsaturated ketones, Arylhydrazines | Acetic acid, 120 °C, 360 W | 7-10 min | 68-86% | rsc.org |

| Carbohydrazide derivatives, 2,4-Pentanedione | Ethanol, 270 W | 3-5 min | 82-98% | rsc.org |

| Ethyl acetoacetate, Phenylhydrazine, Aromatic aldehydes | Solvent-free, 420 W | 10 min | 51-98% | mdpi.com |

The use of ultrasound irradiation in chemical synthesis, known as sonochemistry, provides a mechanical form of energy that accelerates reactions by the phenomenon of acoustic cavitation. This process enhances mass transfer and can lead to the formation of reactive intermediates. nih.govnih.gov Ultrasound-assisted synthesis is recognized as a green and sustainable technique due to its high efficiency, reduced energy consumption, and often milder reaction conditions compared to conventional heating. rsc.orgrsc.orgnih.gov

In pyrazole synthesis, ultrasound has been effectively used to mediate the condensation of hydrazine derivatives with β-keto esters under solvent-free conditions, producing pyrazolone derivatives in good to excellent yields within short time frames. researchgate.net This method has also been applied to the synthesis of more complex structures, such as tetrazole-based pyrazoline derivatives and thiourea-linked pyrazoles. nih.gov A comparative study between conventional heating and ultrasound-assisted methods for the synthesis of isoxazole (B147169) derivatives from pyrazole aldehydes demonstrated that the ultrasound method was superior in terms of both product yield and reaction time. nih.gov The synthesis of pyrazolines from chalcones has also been achieved using ultrasound, highlighting an environmentally friendly approach that significantly reduces energy and solvent usage. nih.gov

Heterogeneous catalysis offers significant advantages in organic synthesis, including simplified catalyst recovery and recycling, which contributes to more sustainable and cost-effective processes. mdpi.com In the context of pyrazole synthesis, various heterogeneous catalysts have been employed to facilitate the derivatization of the pyrazole core.

One-pot, three-component reactions for pyrazole synthesis have been developed using heterogeneous nickel-based catalysts. mdpi.com These reactions condense hydrazines, ketones, and aldehydes at room temperature, providing an efficient and environmentally benign route to diverse pyrazole derivatives. The catalyst can be recovered and reused multiple times without a significant loss of activity. mdpi.com Similarly, a cerium-based heterogeneous catalyst, [Ce(L-Pro)2]2(Oxa), has been used for the synthesis of pyrazoles from 1,3-diketones and phenyl hydrazines in ethanol, a green solvent. rsc.org This method also operates at room temperature and allows for easy catalyst filtration and reuse. rsc.org The development of such catalytic systems is crucial for creating functionalized pyrazoles, where subsequent modifications to the pyrazole ring are necessary to introduce substituents like the nitro group and the 2,2-dimethoxypropyl side chain.

Regioselectivity and Stereoselectivity Considerations in the Synthesis of 1-(2,2-Dimethoxypropyl)-3-nitro-1H-pyrazole

The synthesis of a specific isomer like 1-(2,2-dimethoxypropyl)-3-nitro-1H-pyrazole requires precise control over the placement of substituents on the pyrazole ring (regioselectivity) and, where applicable, their spatial orientation (stereoselectivity).

The primary challenge in synthesizing 1,3-disubstituted pyrazoles is controlling the regioselectivity of the initial cyclocondensation reaction between an unsymmetrical 1,3-dielectrophile and a substituted hydrazine. The reaction of a monosubstituted hydrazine with a β-dicarbonyl compound or its equivalent can lead to two possible regioisomers. For the target molecule, reacting a precursor like 1,1-dimethoxy-4-nitro-2,4-pentanedione with a suitable hydrazine would need to be highly regioselective to place the nitro group at the 3-position and the alkyl substituent at the N1 position.

Research has shown that solvent choice can play a significant role in directing the regioselectivity of pyrazole formation. For example, in the synthesis of N1-substituted-4-nitropyrazole-5-carboxylates, pyridine (B92270) was found to be an excellent solvent for favoring the formation of the desired N1-isomer. rsc.org The regioselective synthesis of nitropyrazoles is a well-studied area; for instance, the thermal rearrangement of N-nitropyrazoles can yield 3(5)-nitropyrazoles. acs.org Furthermore, direct C-H activation and arylation of 4-nitropyrazoles have been shown to proceed with exclusive C-5 regioselectivity, demonstrating that the existing nitro group can direct further functionalization. acs.org The synthesis of 3,4-diaryl-1H-pyrazoles via 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes has also been reported to be highly regioselective. rsc.org

While the target compound, 1-(2,2-dimethoxypropyl)-3-nitro-1H-pyrazole, does not possess a chiral center, stereoselectivity becomes a critical consideration when synthesizing pyrazole derivatives with stereogenic centers. nih.gov For instance, the Michael addition of pyrazoles to conjugated carbonyl alkynes can be controlled to produce either (E)- or (Z)-N-carbonylvinylated pyrazoles with high stereoselectivity, often dictated by the presence of a catalyst like Ag2CO3. nih.gov Although not directly applicable to the saturated side chain of the target molecule, these principles of controlling molecular geometry are fundamental in advanced organic synthesis.

Chemical Reactivity and Transformation Chemistry of 1 2,2 Dimethoxypropyl 3 Nitro 1h Pyrazole

Reactions Involving the Nitro Group

The nitro group is a versatile functional group that serves as a key site for reactivity on the 1-(2,2-dimethoxypropyl)-3-nitro-1H-pyrazole molecule. It can undergo reductive transformations, mediate nucleophilic substitution reactions, and play a role in activating the molecule for catalytic applications.

Reductive Transformations of the Nitro Group to Amino and Other Nitrogen-Containing Functionalities

The reduction of the nitro group on the pyrazole (B372694) ring is a fundamental transformation that provides access to the corresponding amino-pyrazoles, which are valuable precursors in medicinal chemistry and materials science. While the pyrazole ring itself is generally resistant to reduction, the nitro group can be selectively reduced under various conditions. globalresearchonline.net Catalytic hydrogenation is a common and efficient method for this transformation.

The reduction of C-nitropyrazoles can lead to the formation of the corresponding aminopyrazoles. researchgate.net These reactions are typically carried out using metal catalysts such as palladium, platinum, or nickel in the presence of a hydrogen source. The resulting amino group can then be further functionalized, expanding the synthetic utility of the pyrazole scaffold.

Table 1: Representative Conditions for Nitro Group Reduction

| Reagent/Catalyst System | Resulting Functionality | Reference |

|---|---|---|

| H₂, Pd/C | Amino (-NH₂) | researchgate.net |

| SnCl₂, HCl | Amino (-NH₂) | General Method |

| Fe, NH₄Cl | Amino (-NH₂) | General Method |

Nucleophilic Aromatic Substitution (SNAr) Reactions Mediated by the Nitro Group

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing electron-deficient aromatic rings. The reaction requires the presence of a strong electron-withdrawing group on the ring, which activates it towards nucleophilic attack, and a suitable leaving group. libretexts.org In 3-nitropyrazoles, the nitro group serves as a powerful activating group, lowering the electron density of the pyrazole ring and stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the reaction. libretexts.orgyoutube.com

For a substitution reaction to occur on the pyrazole ring of 1-(2,2-dimethoxypropyl)-3-nitro-1H-pyrazole, a leaving group would need to be present at a position activated by the nitro group, typically the C-4 or C-5 positions. The reaction proceeds via an addition-elimination mechanism where a nucleophile attacks the electron-deficient carbon bearing the leaving group, followed by the departure of the leaving group to restore the aromaticity of the ring. libretexts.orgmdpi.com The efficiency of the SNAr reaction is dependent on the nature of the nucleophile, the leaving group, and the solvent.

Activation and Catalytic Roles of the Nitro Group

The electron-withdrawing nature of the nitro group activates the pyrazole ring, not only for nucleophilic attack but also for participation in catalytic cycles. Research has shown that nitro-functionalized pyrazole derivatives can form in situ complexes with metal salts, such as copper(II), which exhibit significant catalytic activity. cnr.itmdpi.com

These copper-based complexes have been demonstrated to be effective catalysts for the oxidation of catechol to o-quinone. mdpi.comresearchgate.net The catalytic activity is influenced by several factors, including the nature of the ligand, the counterion of the copper salt, and the solvent. The nitro group's presence on the pyrazole ligand is crucial for modulating the electronic properties of the metal center, thereby enhancing its catalytic performance.

Table 2: Catalytic Activity of a Copper(II) Complex with a Nitro-Functionalized Pyrazole Ligand in Catechol Oxidation

| Copper(II) Salt | Solvent | Vmax (µmol L⁻¹ min⁻¹) | Km (mol L⁻¹) |

|---|---|---|---|

| Cu(CH₃COO)₂ | Methanol (B129727) | 41.67 | 0.02 |

| CuSO₄ | Methanol | 33.56 | N/A |

| Cu(NO₃)₂ | Methanol | 32.86 | N/A |

Data derived from studies on related nitro-functionalized pyrazole systems. mdpi.comresearchgate.net

Reactions at the Pyrazole Ring

The pyrazole core of 1-(2,2-dimethoxypropyl)-3-nitro-1H-pyrazole can also undergo direct functionalization, providing alternative strategies for molecular elaboration.

C-H Functionalization Strategies on the Pyrazole Core

Direct C-H functionalization has emerged as a powerful and atom-economical tool for modifying heterocyclic compounds. For pyrazoles, transition-metal-catalyzed C-H activation allows for the formation of new carbon-carbon and carbon-heteroatom bonds without the need for pre-functionalized starting materials. rsc.org

In the context of nitropyrazoles, regioselective C-H activation has been successfully applied. For instance, guided transition-metal-catalyzed arylation of 4-nitropyrazoles has been developed to produce 5-aryl-4-nitro-1H-pyrazoles. acs.org This approach demonstrates that even in the presence of a deactivating nitro group, specific C-H bonds can be targeted for functionalization. For 1-(2,2-dimethoxypropyl)-3-nitro-1H-pyrazole, C-H functionalization would likely be directed to the C-5 position, which is the most activated site for such transformations, although the directing-group ability of the N-1 substituent would also play a significant role. Palladium-catalyzed processes are commonly employed for these types of reactions. rsc.org

Electrophilic Substitution Reactions on the Pyrazole Moiety

The pyrazole ring is an aromatic heterocycle and can undergo electrophilic substitution reactions such as nitration, sulfonation, and halogenation. globalresearchonline.net In unsubstituted pyrazole, electrophilic attack typically occurs at the C-4 position. scribd.com However, the reactivity and regioselectivity of these reactions are strongly influenced by the substituents present on the ring.

In 1-(2,2-dimethoxypropyl)-3-nitro-1H-pyrazole, the 3-nitro group is a strong deactivating group, which significantly reduces the nucleophilicity of the pyrazole ring and makes electrophilic substitution more challenging. Standard electrophilic substitution involves the attack of an electrophile on the aromatic ring, followed by deprotonation to restore aromaticity. unacademy.comlibretexts.org Due to the deactivating effect of the nitro group at C-3 and the presence of the substituent at N-1, any further electrophilic attack would be expected to occur at the C-5 position, which is the least deactivated position on the ring. The conditions required for such a reaction would likely be harsh due to the electron-poor nature of the substrate. The orientation of substitution in substituted pyrazoles can be complex, often depending on the specific reaction conditions and the nature of the electrophile. cdnsciencepub.com

Derivatization via Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) on Pre-functionalized Analogues

While 1-(2,2-dimethoxypropyl)-3-nitro-1H-pyrazole itself is not primed for direct cross-coupling, its pre-functionalized analogues, typically bearing a halogen at the 4- or 5-position of the pyrazole ring, are excellent substrates for palladium-catalyzed C-C bond formation. These reactions are powerful tools for introducing aryl, heteroaryl, or alkynyl moieties, significantly expanding the molecular complexity.

Suzuki-Miyaura Coupling: This reaction is a highly efficient method for creating biaryl or vinyl-substituted pyrazoles. It involves the coupling of a halo-nitropyrazole with an organoboron reagent, such as a boronic acid or its ester, in the presence of a palladium catalyst and a base. rsc.orgmdpi.com For instance, 4-bromo-3,5-dinitro-1H-pyrazole has been successfully coupled with various aryl and heteroaryl boronic acids using catalysts like XPhos Pd G2, demonstrating the viability of this reaction even with sterically demanding or electronically diverse coupling partners. rsc.orgresearchgate.net The reaction conditions are generally mild, often employing a mixture of an organic solvent and water. researchgate.net The choice of catalyst, ligand, and base is crucial for achieving high yields and can be tailored to the specific substrates. mdpi.comacs.org

| Pyrazole Substrate | Coupling Partner | Catalyst | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-Bromo-3,5-dinitro-1H-pyrazole | Aryl/Heteroaryl boronic acids | XPhos Pd G2 | Not specified | Not specified | Good | rsc.org |

| 4-Bromo-pyrazole derivative | Aryl boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane/H₂O | Varies | researchgate.net |

| Aryl Halide | Phenylboronic acid | Pyridine-Pyrazole/Pd(II) complex | Not specified | Water/EtOH | Good | mdpi.com |

Sonogashira Coupling: The Sonogashira reaction provides a direct route to alkynyl-substituted pyrazoles by coupling a terminal alkyne with a halo-pyrazole. wikipedia.org This transformation is typically co-catalyzed by palladium and copper complexes in the presence of a base, such as an amine. tandfonline.comresearchgate.net For example, 1,3-disubstituted-5-chloro-4-iodopyrazoles have been shown to react selectively at the iodo-position with phenylacetylene (B144264) under standard Sonogashira conditions [PdCl₂(PPh₃)₂, CuI, Et₃N in DMF] to yield the corresponding 4-(phenylethynyl)pyrazoles in good yields. tandfonline.comresearchgate.net This method is pivotal for synthesizing precursors to more complex fused heterocyclic systems. tandfonline.com

Ring-Opening and Rearrangement Reactions of Pyrazole Derivatives

The pyrazole ring is generally stable due to its aromatic character. However, under specific conditions, particularly with activating substituents like the nitro group, the ring can undergo opening or rearrangement.

In the presence of a very strong base, deprotonation can occur at the C3 position, which may lead to ring-opening. pharmaguideline.com More complex transformations have been observed in nitropyrazole systems designed to generate a nitrene moiety. For instance, the thermolysis of an azido-nitropyrazole derivative can initiate a cascade of reactions involving pyrazole ring opening and subsequent recyclization. preprints.orgmdpi.com These intricate rearrangements can lead to unexpected products, such as the formal C-H acetoxylation of a remote methyl group, demonstrating the potential for complex intramolecular transformations driven by the unique electronic properties of the nitropyrazole system. preprints.orgpreprints.org Computational studies suggest that such processes can involve high-energy intermediates and pathways that circumvent the high energetic penalty of dearomatization. mdpi.compreprints.org

Transformations of the 2,2-Dimethoxypropyl Moiety

The N-alkyl side chain offers a secondary site for chemical modification, primarily centered around the latent carbonyl functionality of the dimethoxy acetal (B89532) group.

Hydrolysis of the Dimethoxy Acetal Functionality to Carbonyl Compounds

The 2,2-dimethoxypropyl group serves as a protecting group for a ketone. The dimethoxy acetal can be readily hydrolyzed under acidic conditions to unmask the carbonyl group, yielding 1-(2-oxopropyl)-3-nitro-1H-pyrazole. This reaction is a standard organic transformation typically carried out using an aqueous acid catalyst, such as hydrochloric acid or sulfuric acid, in a suitable solvent like acetone (B3395972) or tetrahydrofuran. The resulting pyrazole-substituted ketone is a versatile intermediate for further synthetic elaborations.

Reactions of the Generated Carbonyl Group (e.g., Knoevenagel, Wittig)

Once the carbonyl group is deprotected, it can participate in a range of classic C-C bond-forming reactions.

Knoevenagel Condensation: The ketone, 1-(2-oxopropyl)-3-nitro-1H-pyrazole, can undergo Knoevenagel condensation with active methylene (B1212753) compounds. This reaction, typically base-catalyzed, involves the condensation of the carbonyl group with a compound containing a methylene group flanked by two electron-withdrawing groups (e.g., malononitrile, cyanoacetic esters). researchgate.net Studies on various pyrazole aldehydes have shown that this condensation can be carried out efficiently using mild catalysts like ammonium (B1175870) carbonate in aqueous media, highlighting a green chemistry approach. researchgate.net The reaction provides a route to substituted alkenes, which are valuable synthetic intermediates. researchgate.netnih.gov

| Pyrazole Carbonyl | Active Methylene Compound | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Pyrazole aldehydes | Malononitrile | Ammonium carbonate, Water/Ethanol, Sonication | 2-(Pyrazol-ylmethylene)malononitrile | researchgate.netresearchgate.net |

| Aldehyde-labeled protein | Pyrazolone (B3327878) | Catalyst-free, mild conditions | Bis-pyrazolone species | nih.gov |

| Heteroaromatic aldehydes | 1-Phenyl-1H-pyrazol-5(4H)-one | Conventional, Microwave, Ultrasound | Substituted alkene | connectjournals.com |

Wittig Reaction: The Wittig reaction offers a powerful method for converting the carbonyl group into an alkene with high control over the double bond's position. wikipedia.orgthermofisher.com The ketone derived from 1-(2,2-dimethoxypropyl)-3-nitro-1H-pyrazole can react with a phosphonium (B103445) ylide (a Wittig reagent) to form a substituted alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.com The nature of the ylide determines the structure of the resulting alkene. For example, reaction with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) would introduce a terminal double bond, yielding 3-nitro-1-(2-methylallyl)-1H-pyrazole. The reaction tolerates a wide range of functional groups, including nitroarenes. wikipedia.org

Other Chemical Modifications at the Alkyl Chain

Beyond the carbonyl chemistry, the N-alkyl chain can be subject to other modifications. While direct functionalization of the saturated alkyl chain is challenging, certain reactions can lead to its alteration or cleavage. For instance, attempts to perform further nitration on related N-substituted nitropyrazoles have sometimes resulted in the cleavage of the N-alkyl or N-functionalized group, indicating the lability of the N-C bond under harsh conditions. mdpi.com The synthesis of N-alkyl pyrazoles itself is a key area of study, with methods including reactions with alkyl halides under basic conditions or acid-catalyzed reactions with trichloroacetimidates. mdpi.comsemanticscholar.org These synthetic routes underscore the reactivity associated with the pyrazole nitrogen and its attached alkyl substituent.

Intermolecular and Intramolecular Reactivity Profiles

The reactivity of 1-(2,2-dimethoxypropyl)-3-nitro-1H-pyrazole and its derivatives can be categorized into intermolecular and intramolecular processes.

Intermolecular reactions are those that occur between two or more separate molecules. The cross-coupling reactions (Suzuki and Sonogashira) discussed in section 3.2.3 are prime examples, where a pre-functionalized pyrazole molecule reacts with a distinct organoboron or alkyne molecule. rsc.orgtandfonline.com Similarly, the Knoevenagel and Wittig reactions (section 3.3.2) are intermolecular processes, involving the reaction of the pyrazole ketone with an external active methylene compound or a Wittig reagent, respectively. researchgate.netwikipedia.org

Intramolecular reactions , which occur within a single molecule, are also a key feature of nitropyrazole chemistry. youtube.com As detailed in section 3.2.4, the generation of a reactive intermediate, such as a nitrene, on the pyrazole ring can trigger a cascade of internal bond formations, cleavages, and rearrangements. preprints.orgmdpi.com These processes highlight the potential for the pyrazole core and its substituents to interact, leading to the formation of complex, often polycyclic, structures without the involvement of external reagents. The balance between these two reactivity modes is crucial in designing synthetic pathways and predicting reaction outcomes.

Article on "1-(2,2-Dimethoxypropyl)-3-nitro-1H-pyrazole" Unpublishable Due to Lack of Scientific Data

Despite a comprehensive search of available scientific literature and chemical databases, no research or data has been found concerning the chemical reactivity and transformation chemistry, specifically the domino and cascade reactions, of the compound 1-(2,2-dimethoxypropyl)-3-nitro-1H-pyrazole.

The initial request for an in-depth article focusing on the exploration of domino and cascade reactions of this specific pyrazole derivative cannot be fulfilled. The inquiry sought to detail research findings and present data tables on this topic. However, extensive searches have yielded no publications, studies, or patents that describe the synthesis, reactivity, or involvement of 1-(2,2-dimethoxypropyl)-3-nitro-1H-pyrazole in such complex multi-component reactions.

Domino and cascade reactions are significant areas of research in organic chemistry, offering efficient pathways to complex molecular architectures from simple starting materials. These reactions are characterized by a series of intramolecular transformations where the product of one step becomes the substrate for the next. The exploration of such reaction pathways for novel compounds is a key aspect of modern chemical research.

While the broader class of pyrazole compounds is known to participate in a variety of chemical transformations, including domino and cascade sequences, the specific substitution pattern of a 2,2-dimethoxypropyl group at the N1 position and a nitro group at the C3 position of the pyrazole ring in the target molecule makes it a unique chemical entity. Without any documented experimental or theoretical studies, any attempt to describe its reactivity in the context of domino or cascade reactions would be purely speculative and would not meet the required standards of scientific accuracy.

The absence of information could indicate that this particular compound has not yet been synthesized, or if it has, its reactivity profile in this specific area of organic chemistry has not been investigated or published in the public domain.

Therefore, the requested article, with its detailed outline focusing on the chemical reactivity and transformation chemistry of 1-(2,2-dimethoxypropyl)-3-nitro-1H-pyrazole, cannot be generated at this time. Further research and publication by the scientific community would be required before such a document could be accurately and informatively written.

Spectroscopic Characterization and Advanced Analytical Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy provides profound insights into the chemical environment of magnetically active nuclei, such as ¹H, ¹³C, and ¹⁵N, which are integral to the structure of 1-(2,2-Dimethoxypropyl)-3-nitro-1H-pyrazole.

The ¹H NMR spectrum of 1-(2,2-Dimethoxypropyl)-3-nitro-1H-pyrazole is expected to exhibit distinct signals corresponding to the protons of the pyrazole (B372694) ring and the dimethoxypropyl substituent. For the parent 3-nitro-1H-pyrazole, the proton at position 5 (H-5) typically appears as a doublet around δ 8.03 ppm, and the proton at position 4 (H-4) as a triplet around δ 7.03 ppm, with a coupling constant (J) of approximately 2.4 Hz. chemicalbook.com Upon N-alkylation with the 2,2-dimethoxypropyl group, these chemical shifts will be influenced by the substituent's electronic effects.

The protons of the 2,2-dimethoxypropyl group will also produce characteristic signals. The two methoxy (B1213986) groups (-OCH₃) are expected to appear as a singlet, integrating to six protons. The methylene (B1212753) protons (-CH₂-) adjacent to the pyrazole nitrogen will likely resonate as a singlet, and the methyl protons (-CH₃) of the propyl group will also appear as a singlet.

The absence of a broad singlet corresponding to an N-H proton confirms the N-alkylation of the pyrazole ring, thus resolving any ambiguity related to tautomerism that is often observed in N-unsubstituted pyrazoles.

Expected ¹H NMR Data:

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Pyrazole H-5 | Downfield region | Doublet | 1H |

| Pyrazole H-4 | Downfield region | Doublet | 1H |

| -OCH₃ | Upfield region | Singlet | 6H |

| -CH₂- | Upfield region | Singlet | 2H |

The ¹³C NMR spectrum will provide a complete picture of the carbon framework of the molecule. The carbon atoms of the 3-nitro-1H-pyrazole ring are expected to resonate at specific chemical shifts, with the carbon bearing the nitro group (C-3) appearing significantly downfield. The presence of the N-alkyl substituent will further influence these shifts.

The carbon atoms of the 2,2-dimethoxypropyl substituent will also have characteristic signals. The quaternary carbon atom bonded to the two oxygen atoms will be observed, along with the carbons of the methoxy, methylene, and methyl groups.

Expected ¹³C NMR Data:

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| Pyrazole C-3 | Highly downfield |

| Pyrazole C-5 | Downfield |

| Pyrazole C-4 | Midfield |

| Quaternary C (propyl) | Midfield |

| -OCH₃ | Upfield |

| -CH₂- | Upfield |

Nitrogen NMR spectroscopy is a powerful tool for directly probing the electronic environment of the nitrogen atoms within the pyrazole ring and the nitro group. Due to the quadrupolar nature of the ¹⁴N nucleus, which often leads to broad signals, ¹⁵N NMR is generally preferred for detailed structural analysis, despite its lower natural abundance. wikipedia.org

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity within the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between the H-4 and H-5 protons of the pyrazole ring, appearing as a cross-peak.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would establish the direct one-bond correlations between protons and their attached carbon atoms. columbia.edu For instance, it would link the pyrazole H-4 and H-5 signals to their corresponding C-4 and C-5 signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is particularly valuable for identifying long-range (2-3 bond) correlations between protons and carbons. columbia.edu Key HMBC correlations would be expected between the methylene protons of the propyl group and the C-5 and N-2 atoms of the pyrazole ring, confirming the point of attachment and the regiochemistry of the N-alkylation. rsc.org

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments can provide information about the spatial proximity of protons. This could be used to confirm the conformation of the 2,2-dimethoxypropyl substituent relative to the pyrazole ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a key analytical technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of the molecular ion's mass-to-charge ratio (m/z), allowing for the determination of the elemental composition of 1-(2,2-Dimethoxypropyl)-3-nitro-1H-pyrazole. This precise mass measurement is a definitive method for confirming the molecular formula of the compound.

The fragmentation pattern observed in the mass spectrum provides further structural confirmation. For pyrazole derivatives, common fragmentation pathways involve the cleavage of the pyrazole ring and the loss of substituents. In the case of 1-(2,2-Dimethoxypropyl)-3-nitro-1H-pyrazole, characteristic fragments would be expected from the loss of the nitro group (-NO₂), methoxy groups (-OCH₃), and cleavage of the dimethoxypropyl side chain. The fragmentation of nitropyrazoles often shows characteristic losses of NO₂ and other small neutral molecules. researchgate.netresearchgate.net

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

While specific tandem mass spectrometry (MS/MS) data for 1-(2,2-Dimethoxypropyl)-3-nitro-1H-pyrazole is not extensively documented in publicly available literature, the fragmentation pathways can be predicted based on the known behavior of pyrazoles and nitroaromatic compounds. In a typical MS/MS experiment, the protonated molecule [M+H]⁺ would be isolated and subjected to collision-induced dissociation (CID).

Key fragmentation patterns for pyrazole derivatives often involve the cleavage of the pyrazole ring and the loss of substituents. For 1-(2,2-Dimethoxypropyl)-3-nitro-1H-pyrazole, characteristic fragmentation would likely include:

Loss of the dimethoxypropyl group: A primary fragmentation pathway would involve the cleavage of the N-C bond connecting the dimethoxypropyl substituent to the pyrazole ring. This would result in a fragment ion corresponding to the 3-nitro-1H-pyrazole moiety.

Fragmentation of the dimethoxypropyl side chain: The side chain itself could undergo fragmentation, leading to the loss of methanol (B129727) (CH₃OH) or formaldehyde (B43269) (CH₂O) from the dimethoxypropyl group.

Loss of the nitro group: The nitro group (NO₂) can be lost as a radical, or through the elimination of nitrous acid (HNO₂) or nitric oxide (NO).

Ring cleavage: The pyrazole ring itself can undergo cleavage, leading to a variety of smaller fragment ions.

A hypothetical fragmentation scheme is presented in the table below.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

| [M+H]⁺ | [M+H - CH₃OH]⁺ | 32 | Loss of methanol from the dimethoxypropyl group |

| [M+H]⁺ | [M+H - NO₂]⁺ | 46 | Loss of the nitro group |

| [M+H]⁺ | [C₇H₁₂N₂O₂]⁺ | C₃H₅O₂ | Cleavage of the N-alkyl bond |

Interactive Data Table: Predicted MS/MS Fragmentation Note: This table is based on predicted fragmentation patterns and requires experimental verification.

Infrared (IR) Spectroscopy for Functional Group Identification

The key functional groups and their expected IR absorption regions are:

Nitro Group (NO₂): Aromatic nitro compounds typically exhibit two strong absorption bands. The asymmetric stretching vibration is expected in the range of 1500-1570 cm⁻¹, and the symmetric stretching vibration is anticipated between 1300-1370 cm⁻¹.

Pyrazole Ring: The C=N stretching vibrations within the pyrazole ring are expected to appear in the 1500-1650 cm⁻¹ region. C-H stretching vibrations of the aromatic ring are typically observed above 3000 cm⁻¹.

Dimethoxypropyl Group: The C-H stretching vibrations of the methyl and methylene groups will be present in the 2850-3000 cm⁻¹ range. The C-O stretching vibrations of the methoxy groups will likely produce strong bands in the 1050-1150 cm⁻¹ region.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| Nitro (asymmetric) | 1500-1570 | Stretching |

| Nitro (symmetric) | 1300-1370 | Stretching |

| C=N (pyrazole) | 1500-1650 | Stretching |

| Aromatic C-H | >3000 | Stretching |

| Aliphatic C-H | 2850-3000 | Stretching |

| C-O (ether) | 1050-1150 | Stretching |

Interactive Data Table: Predicted IR Absorption Bands Note: The exact positions of the absorption bands can be influenced by the molecular environment.

X-ray Crystallography for Solid-State Molecular Structure Determination

Studies on similar nitropyrazole derivatives indicate that the pyrazole ring is typically planar. The nitro group is often coplanar or nearly coplanar with the pyrazole ring to maximize resonance stabilization. The conformation of the 2,2-dimethoxypropyl substituent would be determined by steric and electronic factors, with the molecule adopting a conformation that minimizes steric hindrance. Intermolecular interactions, such as hydrogen bonding (if applicable) and van der Waals forces, would dictate the crystal packing arrangement.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for assessing the purity of 1-(2,2-Dimethoxypropyl)-3-nitro-1H-pyrazole and for its separation from reaction mixtures and impurities.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile and thermally labile compounds. A reversed-phase HPLC method would be suitable for the purity determination of 1-(2,2-Dimethoxypropyl)-3-nitro-1H-pyrazole.

A typical HPLC method would involve:

Column: A C18 or C8 stationary phase would provide good retention and separation based on the compound's hydrophobicity.

Mobile Phase: A mixture of an organic solvent (such as acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., water with a small amount of formic acid or acetic acid to improve peak shape) would be used. The gradient or isocratic elution would be optimized to achieve good separation from any impurities.

Detection: A UV detector would be suitable, as the nitro and pyrazole chromophores are expected to absorb UV light, likely in the range of 254-280 nm.

| Parameter | Typical Condition |

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Interactive Data Table: Typical HPLC Parameters Note: These parameters are illustrative and would require optimization for a specific analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. The suitability of GC-MS for 1-(2,2-Dimethoxypropyl)-3-nitro-1H-pyrazole would depend on its thermal stability. Assuming the compound is sufficiently volatile and does not decompose at the temperatures used in the GC inlet and column, GC-MS could provide valuable information on its purity and molecular weight.

The mass spectrometer would provide the mass-to-charge ratio of the parent ion and its fragment ions, which can be used to confirm the identity of the compound. The fragmentation pattern observed in the mass spectrum would be expected to be consistent with the pathways discussed in the Tandem Mass Spectrometry section.

Computational and Theoretical Investigations of 1 2,2 Dimethoxypropyl 3 Nitro 1h Pyrazole

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular energy, and orbital characteristics, which are essential for forecasting chemical reactivity.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a favorable balance between accuracy and computational cost, making it ideal for studying medium-sized organic molecules like 1-(2,2-Dimethoxypropyl)-3-nitro-1H-pyrazole.

DFT calculations, often using hybrid functionals such as B3LYP or WB97XD with a suitable basis set (e.g., 6-31G* or larger), are employed to perform geometry optimization. researchgate.netresearchgate.net This process finds the lowest energy arrangement of atoms, corresponding to the molecule's most stable three-dimensional structure. The results of such calculations include precise bond lengths, bond angles, and dihedral angles. For nitro-pyrazoles, DFT accurately models the planarity of the pyrazole (B372694) ring and the orientation of the nitro group, which significantly influences the molecule's electronic properties. researchgate.net

The optimized geometry provides the foundation for calculating key energetic data, such as the total electronic energy, enthalpy of formation, and vibrational frequencies. superfri.org Vibrational analysis is crucial to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies). researchgate.net

Table 1: Predicted Geometrical Parameters for 1-(2,2-Dimethoxypropyl)-3-nitro-1H-pyrazole from DFT Calculations Note: These are representative values based on DFT studies of similar nitro-pyrazole structures.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | N1-N2 (pyrazole ring) | ~1.35 Å |

| Bond Length | C3-N (nitro group) | ~1.45 Å |

| Bond Length | N-O (nitro group) | ~1.22 Å |

| Bond Angle | C3-N-O (nitro group) | ~118° |

| Dihedral Angle | C4-C3-N-O (nitro group twist) | ~0-10° |

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org These two orbitals, often called the frontier orbitals, are the primary participants in chemical reactions. youtube.comyoutube.com

HOMO (Highest Occupied Molecular Orbital): This orbital is associated with the molecule's ability to act as a nucleophile or electron donor. The energy of the HOMO (EHOMO) is related to the ionization potential.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital relates to the molecule's capacity to act as an electrophile or electron acceptor. The energy of the LUMO (ELUMO) is linked to the electron affinity.

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability and reactivity. A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. rsc.org

For 1-(2,2-Dimethoxypropyl)-3-nitro-1H-pyrazole, FMO analysis would reveal that the electron-withdrawing nitro group significantly lowers the energy of both the HOMO and LUMO, but particularly the LUMO, enhancing the molecule's electrophilic character. The HOMO is typically distributed over the pyrazole ring, while the LUMO is often localized around the nitro group and the C3-C4 bond of the ring. Global reactivity descriptors, such as chemical hardness, electronic chemical potential, and electrophilicity index, can be calculated from the HOMO and LUMO energies to quantify reactivity. mdpi.comdntb.gov.ua

Table 2: Predicted FMO Energies and Reactivity Descriptors Note: Values are hypothetical, based on typical results for similar compounds from DFT calculations.

| Descriptor | Formula | Predicted Value (eV) |

|---|---|---|

| EHOMO | - | -7.5 |

| ELUMO | - | -2.5 |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 5.0 |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -5.0 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.5 |

| Electrophilicity Index (ω) | μ2 / 2η | 5.0 |

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is instrumental in mapping the potential energy surface of a chemical reaction, allowing for the detailed study of reaction mechanisms. This includes identifying intermediates, transition states, and the energetic barriers that control reaction rates.

The synthesis of substituted pyrazoles often involves a cyclocondensation reaction, for example, between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound or a similar precursor. chemtube3d.comnih.gov Computational chemistry can model this process to determine the most likely reaction pathway.

Transition state (TS) calculations are used to locate the highest energy point along the reaction coordinate between reactants and products. A TS structure is a first-order saddle point on the potential energy surface, characterized by a single imaginary vibrational frequency corresponding to the motion along the reaction path. mdpi.com The energy difference between the reactants and the transition state is the activation energy (ΔG‡), which is the primary determinant of the reaction kinetics.

For the synthesis of 1-(2,2-Dimethoxypropyl)-3-nitro-1H-pyrazole, a key step could be the [3+2] cycloaddition of a nitrylimine with an appropriate alkene. mdpi.com DFT calculations can be used to model the concerted or stepwise nature of this cycloaddition, predict the regioselectivity, and calculate the activation barriers for competing pathways. mdpi.comresearchgate.net

Table 3: Hypothetical Transition State Calculation Data for Pyrazole Ring Formation

| Parameter | Value |

|---|---|

| Activation Energy (ΔG‡) | 15-25 kcal/mol |

| Key Imaginary Frequency | -200 to -400 cm-1 |

| Description of TS Motion | Asynchronous formation of N-C and C-C bonds |

Reactions are typically carried out in a solvent, which can have a profound impact on both the thermodynamics (stability of reactants and products) and kinetics (stability of the transition state). Computational models can account for these effects using implicit or explicit solvent models.

The Polarizable Continuum Model (PCM) is a common implicit solvation method where the solvent is treated as a continuous dielectric medium. mdpi.com This approach is computationally efficient and effective for capturing bulk solvent effects. By performing geometry optimizations and energy calculations with a PCM, it is possible to predict how a change in solvent polarity will affect the reaction profile. For instance, polar solvents may preferentially stabilize charged intermediates or polar transition states, thereby lowering the activation energy and accelerating the reaction rate. mdpi.comconicet.gov.ar This is particularly relevant in pyrazole synthesis, where regioselectivity can be dramatically influenced by the choice of solvent. conicet.gov.ar

Table 4: Predicted Solvent Effects on the Gibbs Free Energy of Reaction (ΔGrxn)

| Solvent | Dielectric Constant (ε) | Predicted ΔGrxn (kcal/mol) |

|---|---|---|

| Gas Phase | 1 | -30.0 |

| Toluene | 2.4 | -31.5 |

| Ethanol | 24.6 | -34.0 |

| Water | 80.1 | -35.5 |

Conformational Analysis of the 2,2-Dimethoxypropyl Side Chain

Conformational analysis involves systematically studying the energy of the molecule as a function of rotation around its single bonds (dihedral angles). This can be done by performing a "relaxed scan," where a specific dihedral angle is fixed at various values while the rest of the molecule's geometry is optimized. mdpi.com

For the 2,2-dimethoxypropyl group, key rotations exist around the N1-C(propyl) bond and the subsequent C-C bonds of the propyl chain. The analysis would identify low-energy staggered conformations and high-energy eclipsed conformations. mdpi.comreddit.com The steric bulk of the two methoxy (B1213986) groups and the pyrazole ring will create significant steric hindrance, leading to a strong preference for specific rotational isomers where these groups are positioned far from each other (anti-periplanar or gauche conformations). The relative energies of these conformers can be plotted on a potential energy surface to identify the global minimum energy conformation.

Table 5: Relative Energies of Key Conformations for the N1-C(propyl) Bond Rotation Note: Dihedral angle defined by C5(pyrazole)-N1-C(propyl)-C(propyl). Energies are relative to the most stable conformer.

| Dihedral Angle (°) | Conformation | Relative Energy (kcal/mol) |

|---|---|---|

| 0 | Eclipsed | +5.0 (High Energy) |

| 60 | Gauche | +0.8 |

| 120 | Eclipsed | +4.5 (High Energy) |

| 180 | Anti | 0.0 (Global Minimum) |

Theoretical Studies on Tautomerism and Aromaticity of the Pyrazole Ring

For 1-(2,2-dimethoxypropyl)-3-nitro-1H-pyrazole, the presence of the substituent at the N1 position precludes the common annular tautomerism observed in N-unsubstituted pyrazoles. In N-unsubstituted pyrazoles, a proton can reside on either of the two nitrogen atoms, leading to a tautomeric equilibrium. For instance, in 3(5)-nitro-pyrazoles, the position of the nitro group relative to the N-H bond is a subject of tautomeric consideration. However, with the 2,2-dimethoxypropyl group fixed at the N1 position, the molecular structure is locked, and this form of tautomerism is not possible.

The aromaticity of the pyrazole ring in this compound is influenced by its substituents. The pyrazole ring is inherently aromatic due to its cyclic, planar structure with 6 π-electrons. The aromaticity can be quantified using various computational indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS).

A summary of expected substituent effects on the pyrazole ring's aromaticity based on analogous compounds is presented in Table 1.

| Substituent | Position | Expected Effect on Aromaticity | Supporting Rationale from Analogous Systems |

|---|---|---|---|

| -NO₂ | C3 | Decrease | Strongly electron-withdrawing, reduces π-electron delocalization in the ring. |

| -(CH₂)C(OCH₃)₂CH₃ | N1 | Slight Decrease | N-substitution generally perturbs the π-system of the pyrazole ring, and while alkyl groups are weakly donating, the overall effect compared to an unsubstituted N-H can be a slight reduction in aromaticity. nih.govscispace.com |

In Silico Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts)

In silico methods, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting spectroscopic properties like NMR chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is a commonly employed computational approach for calculating NMR shielding tensors, which can then be converted to chemical shifts.

For 1-(2,2-dimethoxypropyl)-3-nitro-1H-pyrazole, theoretical calculations would predict distinct chemical shifts for the protons and carbons of the pyrazole ring and its substituents. The electron-withdrawing nitro group at C3 would significantly deshield the adjacent C3 carbon and the H4 proton. Conversely, the N1-substituent would influence the chemical shifts of the N1, N2, and C5 positions.

Theoretical NMR investigations on substituted pyrazoles have demonstrated a good correlation between calculated and experimental chemical shifts. researchgate.net These studies often employ computational levels such as B3LYP with basis sets like 6-31G(d) or higher for geometry optimization, followed by NMR calculations.

A hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for key atoms in 1-(2,2-dimethoxypropyl)-3-nitro-1H-pyrazole, based on general principles from computational studies of similar structures, is provided in Table 2.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale Based on Analogous Systems |

|---|---|---|---|

| H4 | ~7.5 - 8.5 | - | Deshielded due to the adjacent electron-withdrawing nitro group and the overall electronic environment of the aromatic ring. |

| H5 | ~7.0 - 8.0 | - | Influenced by the adjacent N1-substituent and the overall ring electronics. |

| C3 | - | ~150 - 160 | Strongly deshielded by the directly attached nitro group. |

| C4 | - | ~110 - 120 | Less affected by the C3-nitro group compared to C3 and C5. |

| C5 | - | ~130 - 140 | Deshielded due to its position in the aromatic ring and proximity to the N1-substituent. |

Note: These are estimated values for illustrative purposes and would require specific DFT calculations for accurate prediction.

Structure-Reactivity Relationship Studies through Computational Approaches

Computational chemistry provides valuable insights into the structure-reactivity relationships of molecules by calculating various electronic properties. For 1-(2,2-dimethoxypropyl)-3-nitro-1H-pyrazole, DFT calculations can be used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as the distribution of electrostatic potential.

The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and stability. A smaller gap generally implies higher reactivity. The presence of the electron-withdrawing nitro group is expected to lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack. The distribution of these frontier orbitals would indicate the most probable sites for electrophilic and nucleophilic reactions. The LUMO is likely to be localized around the nitro group and the C3 position of the pyrazole ring, highlighting these as electrophilic centers. The HOMO, conversely, would be distributed over the more electron-rich portions of the molecule.

Molecular Electrostatic Potential (MEP) maps are another useful tool for visualizing the charge distribution and predicting reactive sites. For this molecule, the MEP would show negative potential (red/yellow) around the oxygen atoms of the nitro group and the N2 atom of the pyrazole ring, indicating these as sites for electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms and regions of lower electron density, suggesting susceptibility to nucleophilic attack.